molecular formula C6H4Cl6 B14613265 Hexachlorocyclohexene CAS No. 58264-17-8

Hexachlorocyclohexene

Cat. No.: B14613265
CAS No.: 58264-17-8
M. Wt: 288.8 g/mol
InChI Key: ZRKVSJXJKCVUTH-UHFFFAOYSA-N
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Description

Hexachlorocyclohexene (C₆H₆Cl₆) is a chlorinated hydrocarbon derived from the partial dehydrochlorination or metabolic degradation of hexachlorocyclohexane (HCH), a historically significant pesticide. It is structurally characterized by a cyclohexene ring (a six-membered carbon ring with one double bond) substituted with six chlorine atoms.

Chemical Reactions Analysis

β-HCH Elimination Pathway

β-HCH undergoes hydroxide-induced dehydrochlorination in a three-stage mechanism to form 1,2,4-trichlorobenzene (1,2,4-TCB) :

Stage Description Key Findings
1β-HCH → rel-(3R,4S,5R,6S)-1,3,4,5,6-pentachlorocyclohexene (1 )Rate-limiting step with Gibbs free energy barrier of ~129.8 kJ/mol (experimental) .
21 → Tetrachlorocyclohexadiene (7 )Proton abstraction from C6 (allylic carbon) dominates due to acidity .
37 → 1,2,4-TCBDriven by aromaticity restoration; no intermediates detected .

Theoretical Insights :

  • Density Functional Theory (DFT) calculations confirm the preference for 1,2,4-TCB over 1,3,5-TCB due to steric and electronic factors in intermediate 7 .

  • Activation energies align with experimental kinetics, showing Stage 1 as rate-determining .

Oxidative Stress and Byproducts

HCH isomers react with hydroxyl radicals (- OH) in the atmosphere, with estimated half-lives of 5–15 days . Key degradation pathways include:

  • Hydrolysis : Slow in neutral water but accelerates in alkaline conditions .

  • Photolysis : UV light cleaves C–Cl bonds, forming pentachlorocyclohexenes and chlorobenzenes .

Dimerization to Mirex

Under specific conditions, HCH dimerizes to form mirex (C10_{10}
Cl12_{12}
), a highly stable and toxic pesticide banned under the Stockholm Convention :
2C6H6Cl6C10Cl12+byproducts2\text{C}_6\text{H}_6\text{Cl}_6\rightarrow \text{C}_{10}\text{Cl}_{12}+\text{byproducts}

Reactivity with Other Compounds

Reagent Reaction Outcome
Oxidizing agents (e.g., Cl2_2
)Radical chain reactionsIncreased chlorination or decomposition .
Alkali metals (e.g., Na)Reduction via electron transferDechlorination to less chlorinated cyclohexanes .
Strong bases (e.g., NaOH)E2 elimination (as described in β-HCH pathway)Trichlorobenzenes and HCl .

Stability and Byproduct Formation

HCH isomers exhibit varying persistence:

  • α-HCH : Half-life of ~6 months in soil .

  • β-HCH : Most stable isomer; resists microbial degradation .

  • γ-HCH : Rapidly metabolized by Sphingomonas spp. to γ-pentachlorocyclohexene .

Hazardous Byproducts

  • Phosgene (COCl2_2
    )
    : Forms during combustion .

  • Chlorobenzenes : Persistent bioaccumulative toxins .

Scientific Research Applications

Hexachlorocyclohexane (HCH) is a chemical compound with various applications, primarily as an insecticide. Technical-grade HCH is a mixture of several isomers, including alpha (α), beta (β), gamma (γ), delta (δ), and epsilon (ε) forms, which differ in the spatial arrangement of chlorine atoms around the cyclohexane ring . The gamma (γ) isomer, known as lindane, is the most insecticidal form .

Insecticide

HCH has been widely used as an insecticide, especially for controlling cotton insects . It has also been used to control leafhoppers and stem borers in lowland rice . Additionally, HCH can be used as a seed treatment to reduce wireworm damage in winter and spring-sown cereals and to control pests of cereals, sugar beets, and oilseed rape .
However, because of health concerns, the use of HCH has declined, and it is even prohibited in some countries .

Other Applications

Beyond its primary use as an insecticide, HCH has found some use in research. It has been used to study the microbial degradation of pesticides in contaminated sites .

Environmental Contamination

The application of HCH has led to water contamination when directly applied to control mosquitoes .

Health Effects

Accidental ingestion of food contaminated with HCH has resulted in poisonings . Exposure to toxic amounts of HCH can lead to blood disorders, dizziness, and headaches . In instances of swallowing large amounts, seizures and death have been reported . HCH can be stored in fat and has been detected in skin lipids and breast milk . Studies in rats have shown that HCH can cross the placenta and be transferred from mother to newborns via milk, leading to neurological and hormonal effects . The International Agency for Research on Cancer (IARC) has classified HCH (all isomers) as possibly carcinogenic to humans .

Metabolism and Excretion

Mechanism of Action

Hexachlorocyclohexene exerts its effects through various mechanisms. For example, lindane, a derivative of this compound, acts as a neurotoxin by interfering with gamma-aminobutyric acid (GABA) neurotransmitter function. It interacts with the GABA receptor-chloride channel complex at the picrotoxin binding site, affecting the nervous system . The molecular targets and pathways involved include the GABA receptor and associated ion channels .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with hexachlorocyclohexene:

Hexachlorocyclohexane (HCH) Isomers

Property This compound α-HCH (CAS 319-84-6) β-HCH (CAS 319-85-7) γ-HCH (Lindane, CAS 58-89-9)
Molecular Formula C₆H₆Cl₆ C₆H₆Cl₆ C₆H₆Cl₆ C₆H₆Cl₆
Structure Cyclohexene with 6 Cl atoms Chair conformation, axial Cl Chair conformation, mixed Cl Chair conformation, axial Cl
Boiling Point (°C) Not well-documented 323 315 323
Water Solubility Low (estimated <1 mg/L) 0.2 mg/L 0.24 mg/L 7.3 mg/L
Environmental Fate DNAPL component, soil adsorption Persistent, bioaccumulative Most persistent isomer Banned but persistent
Toxicity (LD₅₀, rat) Limited data; mutagenic 500 mg/kg (oral) 6,000 mg/kg (oral) 88 mg/kg (oral)

Key Differences :

  • This compound is a metabolite of γ-HCH, formed via dehydrochlorination in human liver microsomes .
  • β-HCH exhibits the highest environmental persistence, while this compound’s mobility in groundwater is linked to its role in dense non-aqueous phase liquids (DNAPLs) .

Hexachlorocyclopentadiene (HCCPD, CAS 77-47-4)

Property This compound Hexachlorocyclopentadiene
Molecular Formula C₆H₆Cl₆ C₅Cl₆
Structure Six-membered ring with 1 double bond Five-membered diene with 2 double bonds
Boiling Point (°C) Not well-documented 239
Use HCH degradation byproduct Industrial intermediate (e.g., pesticide synthesis)
Toxicity Mutagenic potential Acute respiratory toxin

Key Differences :

  • HCCPD’s smaller ring and additional double bonds increase reactivity, making it a precursor in chemical synthesis, unlike this compound .
  • Both compounds exhibit chlorinated hydrocarbon toxicity, but HCCPD is more volatile and acutely hazardous via inhalation .

Dichlorodiphenyldichloroethylene (DDE)

Property This compound DDE (CAS 72-55-9)
Origin HCH metabolite DDT metabolite
Persistence Decades in soil/groundwater >50 years in environment
Bioaccumulation Moderate High (biomagnifies in food chains)
Toxicity Suspected carcinogen Endocrine disruptor

Key Differences :

  • DDE arises from DDT degradation, while this compound stems from HCH. Both are persistent but differ in metabolic pathways and ecological impacts .

Research Findings and Data Gaps

  • Metabolic Pathways: this compound is a primary metabolite of γ-HCH in humans, forming via dechlorination and hydroxylation . Its epoxide derivative may contribute to γ-HCH’s carcinogenicity .
  • Environmental Behavior : this compound constitutes 13–30% of DNAPLs at HCH waste sites but lacks partitioning data in water-soil systems, complicating risk assessments .
  • Toxicity Data: Limited studies exist on this compound’s chronic effects, unlike well-documented HCH isomers and DDE .

Q & A

Q. Basic: What are the standard methodologies for assessing the toxicological profile of hexachlorocyclohexene isomers in epidemiological studies?

Answer:
The Agency for Toxic Substances and Disease Registry (ATSDR) outlines a systematic 8-step process for toxicological reviews, including:

  • Step 2 : Literature search (PubMed, TOXCENTER) using isomer-specific queries (e.g., "gamma-hexachlorocyclohexane") and CAS numbers (608-73-1) .
  • Step 3 : Data extraction using standardized forms to capture species, exposure routes (oral, dermal, inhalation), and outcomes (e.g., immunological effects) .
  • Step 5 : Risk-of-bias assessment via criteria like cohort design validity and biomarker reliability .
    Refer to Table C-1 (inclusion criteria) and Table C-2 (data extraction fields) for protocol design .

Q. Advanced: How can researchers resolve contradictions in epidemiological data on this compound-induced immunological effects?

Answer:
Conflicting outcomes (e.g., Landgren et al. 2009 vs. Wang et al. 2021a) require:

  • Confidence rating analysis : Evaluate study design rigor (e.g., cohort vs. case-control) and exposure verification (biomarker vs. self-report) using Table C-33 .
  • Bias adjustment : Apply tools like the Newcastle-Ottawa Scale to quantify selection and measurement biases .
  • Dose-response stratification : Isomer-specific toxicity (e.g., γ-HCH vs. β-HCH) must be disaggregated, as metabolic pathways differ significantly .

Q. Basic: What are the critical physicochemical properties of this compound isomers relevant to environmental persistence studies?

Answer:
Key properties include:

  • Solubility : β-HCH (0.24 mg/L at 20°C) vs. γ-HCH (7.3 mg/L), impacting bioaccumulation .
  • Vapor pressure : γ-HCH (1.1 × 10⁻⁵ mmHg) influences atmospheric dispersion .
  • Regulatory thresholds : CERCLA RQ exemptions for isomers due to variable ecotoxicity .
    NIST Standard Reference Data (subscription required) provides isomer-specific thermodynamic profiles .

Q. Advanced: What methodological frameworks are recommended for analyzing this compound’s neurotoxic mechanisms in in vitro models?

Answer:

  • Experimental design : Use primary neuronal cultures exposed to isomer-specific concentrations (e.g., 0.1–10 µM γ-HCH) with controls for metabolic interference (e.g., CYP450 inhibitors) .
  • Endpoint selection : Measure oxidative stress markers (e.g., ROS, glutathione depletion) and synaptic protein expression (e.g., synaptophysin) .
  • Data validation : Cross-reference with ATSDR’s Levels of Significant Exposure tables for dose concordance .

Q. Basic: How should researchers design a literature review strategy for this compound’s carcinogenic potential?

Answer:

  • Search strings : Combine MeSH terms (e.g., "Hexachlorocyclohexane/toxicity"[Mesh]) with isomer synonyms (e.g., "Lindane") across PubMed, TOXCENTER, and NTRL .
  • Screening criteria : Exclude ecological studies; prioritize cohort designs with individual exposure histories .
  • Data synthesis : Use PRISMA flowcharts to document inclusion/exclusion ratios (e.g., 70/299 studies in ATSDR’s 2024 review) .

Q. Advanced: What statistical approaches address heterogeneity in this compound toxicity meta-analyses?

Answer:

  • Multilevel modeling : Account for nested data (e.g., subpopulations in Meng et al. 2016) .
  • Sensitivity analysis : Test robustness by excluding high-bias studies (e.g., those lacking biomarker validation) .
  • Isomer-specific stratification : Use random-effects models to pool γ-HCH and β-HCH data separately, as their ED50 values differ by orders of magnitude .

Q. Basic: What ethical considerations apply to human studies on this compound exposure?

Answer:

  • Informed consent : Mandatory for biomarker collection (e.g., serum HCH levels) in cohort studies .
  • Confidentiality : Anonymize data from occupational cohorts (e.g., pesticide manufacturers) .
  • Regulatory compliance : Align with IRB protocols referencing ATSDR’s Relevance to Public Health framework .

Q. Advanced: How can metabolomic profiling clarify this compound’s species-specific toxicity?

Answer:

  • LC-MS/MS workflows : Quantify HCH metabolites (e.g., pentachlorocyclohexene) in rodent vs. human hepatocytes .
  • Pathway analysis : Use KEGG or Reactome to map isomer-specific disruptions (e.g., β-HCH and PPARγ signaling) .
  • Cross-species extrapolation : Apply physiologically based pharmacokinetic (PBPK) models adjusted for CYP2B6 activity differences .

Q. Basic: What are the validated biomarkers for this compound exposure in biological monitoring?

Answer:

  • Serum/urine biomarkers : γ-HCH detection via GC-ECD (LOD: 0.01 µg/L) .
  • Adipose tissue : β-HCH accumulation correlates with half-life (>100 days) .
  • Quality control : Follow CDC’s NHANES protocols for batch correction and matrix effects .

Q. Advanced: What computational tools predict this compound’s environmental fate under climate change scenarios?

Answer:

  • Fugacity modeling : Use BETR-Global to simulate γ-HCH partitioning in Arctic ecosystems under warming trends .
  • Machine learning : Train random forests on historical deposition data (e.g., EMEP) to forecast soil retention .
  • Uncertainty quantification : Apply Monte Carlo simulations to address parameter variability (e.g., hydrolysis rates) .

Q. Notes

  • Sources : ATSDR (2024), NIST, and EPA data are prioritized for rigor .
  • Avoided : Non-peer-reviewed platforms (e.g., ) per guidelines.
  • Methodological focus : Answers emphasize study design, validation, and analytical frameworks over definitions.

Properties

CAS No.

58264-17-8

Molecular Formula

C6H4Cl6

Molecular Weight

288.8 g/mol

IUPAC Name

1,2,3,3,4,4-hexachlorocyclohexene

InChI

InChI=1S/C6H4Cl6/c7-3-1-2-5(9,10)6(11,12)4(3)8/h1-2H2

InChI Key

ZRKVSJXJKCVUTH-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C(=C1Cl)Cl)(Cl)Cl)(Cl)Cl

Origin of Product

United States

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